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molecular formula C5H7N3O B1281482 3-Methoxypyrazin-2-amine CAS No. 4774-10-1

3-Methoxypyrazin-2-amine

Cat. No. B1281482
M. Wt: 125.13 g/mol
InChI Key: MTMGQKFGZHMTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901119B2

Procedure details

A mixture of 3-chloro-2-pyrazinamine (200 mg, 1.544 mmol) and sodium methoxide (250 mg, 4.63 mmol) in methanol (3.9 ml) was heated to 130° C. via a microwave reactor for 60 min. The crude product mixture was purified by RP-HPLC to give 3-(methyloxy)-2-pyrazinamine (113 mg, 0.903 mmol, 59% yield). MS (ES+) m/z 125.8 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1.[CH3:9][O-:10].[Na+]>CO>[CH3:9][O:10][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Name
sodium methoxide
Quantity
250 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.9 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product mixture was purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=CN1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.903 mmol
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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